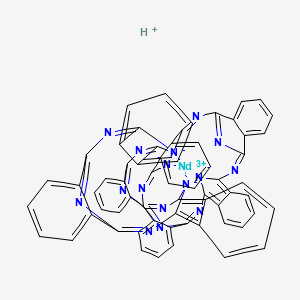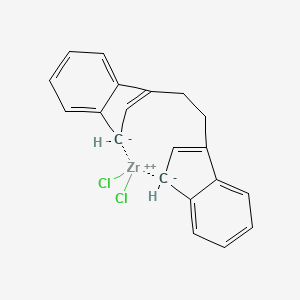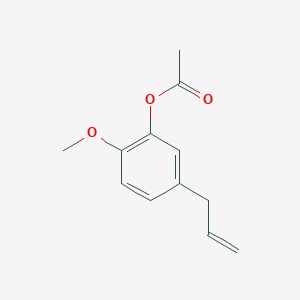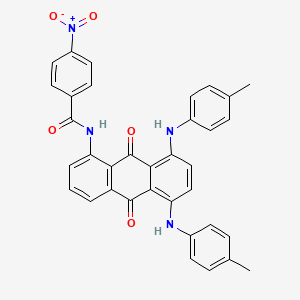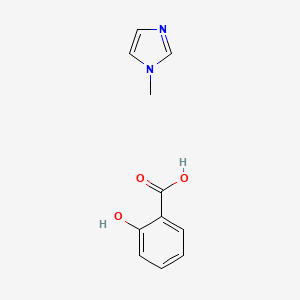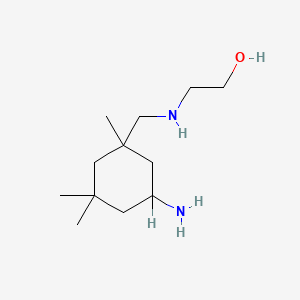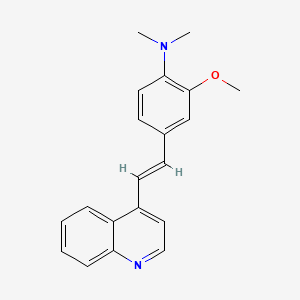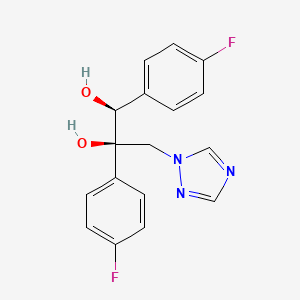
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The presence of fluorophenyl groups and a triazole ring suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes.
Introduction of Fluorophenyl Groups: This step may involve nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the phenyl rings.
Attachment to the Propanediol Backbone: The final step could involve coupling reactions to attach the triazole-fluorophenyl moiety to the propanediol backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, particularly as an antifungal or antimicrobial agent.
Medicine: Potential use in developing new pharmaceuticals due to its triazole moiety.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: A triazole derivative with enhanced activity against a variety of fungal pathogens.
Uniqueness
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- may offer unique advantages such as improved potency, selectivity, or reduced side effects compared to other triazole derivatives.
Propriétés
Numéro CAS |
107659-51-8 |
|---|---|
Formule moléculaire |
C17H15F2N3O2 |
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
(1S,2R)-1,2-bis(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15F2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
Clé InChI |
HEEFHYAIIXLPFX-IRXDYDNUSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)F |
SMILES canonique |
C1=CC(=CC=C1C(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)

